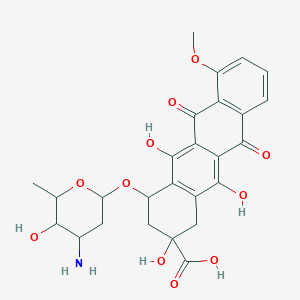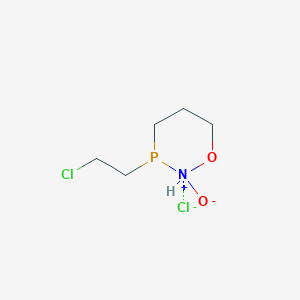
3-(Chloroethyl)-2-chlorooxaazaphosphorinane 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloroethyl)-2-chlorooxaazaphosphorinane 2-oxide is also known as N,N-bis(2-chloroethyl)-1,3,2-oxazaphosphinan-2-amine 2-oxide . It is a chemical compound used in various applications, including research and development .
Synthesis Analysis
The synthesis of this compound involves a reaction of phosphorous oxychloride POCl3, N,N-bis(2-chloroethyl)amine, and 3-aminopropan-1-ol in a single reaction vessel . The reaction is characterized by the addition of phosphorous oxychloride and N,N-bis(2-chloroethyl)amine hydrochloride to an inert aprotic organic solvent placed in a closed reaction vessel .Molecular Structure Analysis
The molecular structure of 3-(Chloroethyl)-2-chlorooxaazaphosphorinane 2-oxide has been studied using various techniques such as FT-IR and FT-Raman spectroscopic investigation . The optimized geometrical parameters, IR intensity, and Raman Activity of the vibrational bands were determined from the B3LYP functional with 6–311þþ G (d, p) level of theory .Wissenschaftliche Forschungsanwendungen
Cancer Treatment
Cyclophosphamide is primarily known for its role as an antineoplastic agent in cancer therapy . It belongs to the class of drugs known as alkylating agents, which work by binding to DNA and inhibiting cancer cell growth. It’s used in the treatment of various cancers, including lymphoma, leukemia, multiple myeloma , and small cell lung cancer .
Immunology
In the field of immunology, Cyclophosphamide is used as an immunosuppressant . It’s employed to suppress the immune response, particularly in conditions like autoimmune disorders and after organ transplants to prevent rejection .
Biochemical Research
Cyclophosphamide is used in biochemical research to study the mechanisms of DNA damage and repair . Its ability to cause DNA cross-linking allows researchers to investigate the cellular responses to genetic damage .
Molecular Docking Studies
The compound is utilized in molecular docking studies to understand its interaction with various biological targets. This is crucial in drug design and development, especially for identifying potential new uses or side effects .
Vibrational Spectroscopy
In materials science, Cyclophosphamide’s vibrational spectra are analyzed using techniques like FT-IR and FT-Raman spectroscopy . This helps in understanding the compound’s structural properties and reactivity .
Environmental Science
While not a direct application, Cyclophosphamide’s impact on the environment is studied, particularly its role as a contaminant in water sources . Research is focused on its detection, degradation, and the effects on ecosystems .
ADMET Profiling
Cyclophosphamide is used in ADMET profiling, which stands for Absorption, Distribution, Metabolism, Excretion, and Toxicity . This profiling helps predict how the compound behaves in biological systems, which is essential for drug safety evaluations .
Wirkmechanismus
3-(Chloroethyl)-2-chlorooxaazaphosphorinane 2-oxide, also known as Cyclophosphamide , is a medication used as chemotherapy and to suppress the immune system .
Target of Action
Cyclophosphamide primarily targets DNA within cells . It is an alkylating agent that introduces alkyl radicals into biologically active molecules, thereby preventing their proper functioning .
Mode of Action
Cyclophosphamide is believed to work by interfering with the duplication of DNA and the creation of RNA . It forms covalent bonds with electron-rich functional groups of various target molecules via nucleophilic substitutions .
Biochemical Pathways
Cyclophosphamide affects the DNA replication and transcription pathways. It binds covalently to DNA bases, resulting in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA .
Pharmacokinetics
Cyclophosphamide has a bioavailability of >75% when taken orally . It is metabolized in the liver and has an elimination half-life of 3–12 hours . The drug and its metabolites are primarily excreted through the kidneys .
Result of Action
The result of Cyclophosphamide’s action is the inhibition of cell growth and division, leading to cell death . This is beneficial in the treatment of various types of cancers, including lymphoma, multiple myeloma, leukemia, ovarian cancer, breast cancer, small cell lung cancer, neuroblastoma, and sarcoma .
Action Environment
The action of Cyclophosphamide can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the patient’s liver function, as the drug is metabolized in the liver . Additionally, renal function can impact the drug’s clearance from the body .
Eigenschaften
IUPAC Name |
3-(2-chloroethyl)-2-oxidooxazaphosphinan-2-ium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClNO2P.ClH/c6-2-5-10-4-1-3-9-7(10)8;/h7H,1-5H2;1H/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWISXBLEMOYSQH-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CO[NH+](P(C1)CCCl)[O-].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2NO2P- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

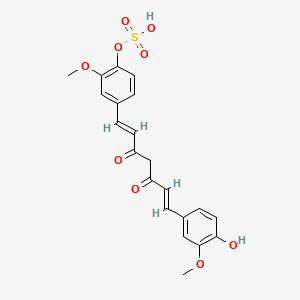
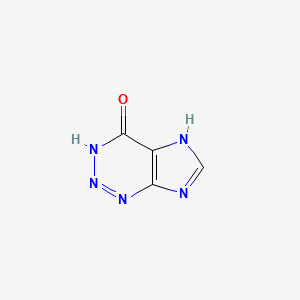
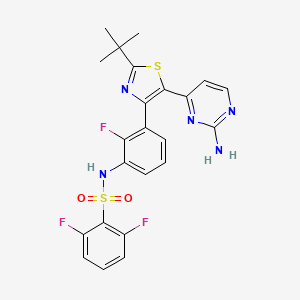

![Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib](/img/structure/B601071.png)

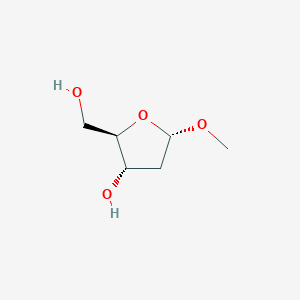

![[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B601079.png)
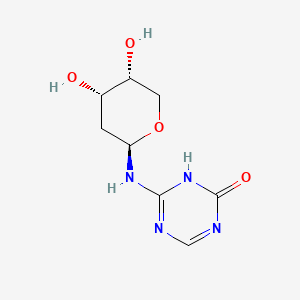
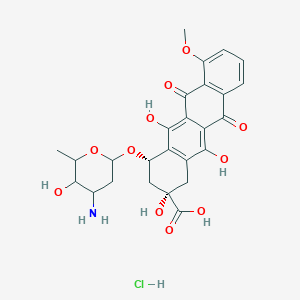
![[(2S,4S,5R)-2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B601083.png)
